2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole
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Overview
Description
2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole is a heterocyclic compound that features a pyrrole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole typically involves the condensation of 2,5-dimethylpyrrole with a benzothiazole derivative. One common method involves the reaction of 2,5-dimethylpyrrole with 6-methoxy-1,3-benzothiazole under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or benzothiazole rings.
Scientific Research Applications
2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs, particularly in the areas of antibacterial and antifungal agents.
Materials Science: It can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or disrupt cellular processes in bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has similar structural features and has been studied for its potential in improving monoclonal antibody production.
2,5-dimethylpyrrole derivatives: These compounds share the pyrrole ring and have been explored for various biological activities.
Uniqueness
2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the pyrrole and benzothiazole rings, which confer distinct chemical and biological properties. Its methoxy group also adds to its uniqueness by influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-4-5-10(2)16(9)14-15-12-7-6-11(17-3)8-13(12)18-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVKSPHVZKQVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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